Methyl oct-2-enoate
Overview
Description
Methyl oct-2-enoate, also known as methyl oct-cis-2-enoate, is a compound that has been synthesized through selective hydrogenation of methyl oct-2-ynoate using quinoline poisoned palladium as a catalyst. The product obtained from this synthesis contained a majority of the cis form, with a minor presence of the trans form. The structure of methyl oct-2-enoate was confirmed through infrared spectra, and its behavior in gas-liquid chromatography (GLC) as well as its interaction with polar and non-polar phases was studied .
Synthesis Analysis
The synthesis of methyl oct-2-enoate involves the hydrogenation of methyl oct-2-ynoate. The process yields a product with a high cis content, indicating the selectivity of the catalyst used. The synthesis of related compounds often involves complex reactions, such as the reaction of dienol benzoates with allyltrimethylsilane, which can lead to the formation of cyclic enones through ring-closing metathesis . Similarly, the synthesis of esters like n-octyl (+)-2-methylbutanoate from racemic acids using immobilized lipase demonstrates the versatility of synthetic methods in producing ester compounds .
Molecular Structure Analysis
The molecular structure of methyl oct-2-enoate has been confirmed by infrared spectroscopy. The analysis of the infrared spectra provided insights into the structural features of the compound. The presence of cis and trans isomers was determined, and their separation was achieved using GLC. The molecular structure of methyl oct-2-enoate and its isomers plays a crucial role in determining their chemical behavior and physical properties .
Chemical Reactions Analysis
Methyl oct-2-enoate and its related compounds participate in various chemical reactions. For instance, the thermal reactions of related bicyclic compounds can involve sigmatropic rearrangements, epimerization, and fragmentation processes, which can be explained by a diradical intermediate . Additionally, the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations demonstrates the potential of methyl oct-2-enoate derivatives to engage in complex cyclization reactions, leading to the formation of carbonyl or exo-methylene functionalities .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl oct-2-enoate are influenced by the position of the double bond and the presence of cis and trans isomers. The compound's volatility is a significant factor in its retention times during GLC analysis. The interaction of the double bond with polar phases is minimal, which affects the compound's behavior in chromatographic separations. The study of ozonization of related compounds, such as methyl octadec-9-enoate, in polar solvents provides a model for understanding the reactivity of double bonds in methyl oct-2-enoate under oxidative conditions .
Scientific Research Applications
Synthesis and Chemical Behavior
Methyl oct-2-enoate, also known as methyl oct-cis-2-enoate, has been studied for its synthesis and chemical behavior. Mercuri, Carrazoni, and Brenner (1964) synthesized it by selectively hydrogenating methyl oct-2-ynoate using a quinoline poisoned palladium catalyst. They found that the product contained only 7% of the trans form, confirmed by GLC and infrared spectra. This study highlights the compound's behavior in gas-liquid chromatography (GLC) and its interaction with polar and non-polar phases, influenced by the α position of its double bond (Mercuri, O., Carrazoni, N. E., & Brenner, R. R., 1964).
Pharmacological Applications
Methyl oct-2-enoate derivatives have been isolated from traditional Chinese herbs, indicating potential pharmacological applications. Yu et al. (2019) isolated fifteen methyl 2-naphthoate derivatives, including eleven previously undescribed ones, from Morinda officinalis var. officinalis. Some of these compounds, like (−)-mornaphthoate E, showed significant cytotoxicity against human cancer cell lines, while others displayed mild inhibition against butyrylcholinesterase (Yu, J.-h. et al., 2019).
Oxidation Studies
The oxidation behavior of methyl oct-2-enoate and its derivatives has been explored. Gold and Skellon (1959) studied the autoxidation of methyl, n-propyl, and n-butyl cis-octadec-6-enoates (petroselinates) by gaseous oxygen, observing the formation and decomposition of hydroperoxides and various primary and secondary oxidation products. This research provides insights into the oxidation mechanisms and product formation in monethenoid fatty acids and esters (Gold, J. & Skellon, J., 1959).
Analytical Chemistry Applications
Methyl oct-2-enoate also finds applications in analytical chemistry. Yamamoto et al. (1991) developed a GC-MS method for determining double-bond positions in methylene-interrupted dienoic fatty acids as dimethyl disulfide adducts, providing a standard procedure for preparing the adducts and identifying key fragment ions showing the original double-bond positions (Yamamoto, K., Shibahara, A., Nakayama, T., & Kajimoto, G., 1991).
Chemical Transformations
Chemical transformations of methyl oct-2-enoate have been widely studied. Lie Ken Jie and Alam (2001) reported the synthesis of novel azido fatty acid ester derivatives from conjugated C(18) enynoate, highlighting the diverse range of chemical modifications and derivatives that can be obtained from methyl oct-2-enoate (Lie Ken Jie, M. S. F. & Alam, M., 2001).
Safety And Hazards
“Methyl oct-2-enoate” is a combustible liquid and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to keep it away from heat/sparks/open flames/hot surfaces . Protective measures such as wearing protective gloves/clothing/eye protection/face protection are recommended when handling this compound .
properties
IUPAC Name |
methyl (E)-oct-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h7-8H,3-6H2,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBQSBZJDJHMLF-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223919 | |
Record name | Methyl (E)-2-octenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fruity, green aroma | |
Record name | Methyl trans-2-octenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
70.00 °C. @ 4.00 mm Hg | |
Record name | Methyl 2-octenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032413 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water; soluble in fats, Soluble (in ethanol) | |
Record name | Methyl trans-2-octenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.896-0.900 | |
Record name | Methyl trans-2-octenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl oct-2-enoate | |
CAS RN |
7367-81-9, 2396-85-2, 68854-59-1 | |
Record name | Methyl (E)-2-octenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7367-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Octenoic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-octenoate, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octenoic acid, methyl ester, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068854591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octenoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl (E)-2-octenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl oct-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl (E)-oct-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-OCTENOATE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EN9V40J78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Methyl 2-octenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032413 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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